N-(6-bromo[1,3]oxazolo[4,5-b]pyridin-2-yl)-N,N-diethylamine
Description
N-(6-bromo[1,3]oxazolo[4,5-b]pyridin-2-yl)-N,N-diethylamine is a heterocyclic compound that features a brominated oxazole ring fused to a pyridine ring
Properties
IUPAC Name |
6-bromo-N,N-diethyl-[1,3]oxazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c1-3-14(4-2)10-13-9-8(15-10)5-7(11)6-12-9/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRPXHSDMBEZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(O1)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo[1,3]oxazolo[4,5-b]pyridin-2-yl)-N,N-diethylamine typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with diethylamine: The final step involves the coupling of the brominated oxazole-pyridine intermediate with diethylamine under suitable conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo[1,3]oxazolo[4,5-b]pyridin-2-yl)-N,N-diethylamine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or other atoms in the structure.
Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
N-(6-bromo[1,3]oxazolo[4,5-b]pyridin-2-yl)-N,N-diethylamine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-bromo[1,3]oxazolo[4,5-b]pyridin-2-yl)-N,N-diethylamine involves its interaction with specific molecular targets. The bromine atom and the oxazole-pyridine framework can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 4,5-diphenyl-3H-oxazol-2-one
Uniqueness
N-(6-bromo[1,3]oxazolo[4,5-b]pyridin-2-yl)-N,N-diethylamine is unique due to the presence of the diethylamine group, which can impart different chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall functionality in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
